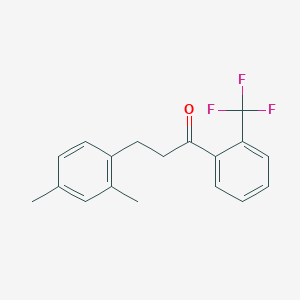

3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone

Descripción

3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 2,4-dimethylphenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position of the adjacent phenyl ring. The compound’s structure combines electron-donating methyl groups and a strong electron-withdrawing trifluoromethyl group, which influences its electronic properties, solubility, and reactivity.

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-7-8-14(13(2)11-12)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJIRNIXYAHVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644695 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-30-4 | |

| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2’-trifluoromethylpropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a boronic acid derivative of 2,4-dimethylphenyl with a trifluoromethylpropiophenone derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-Dimethylphenyl)-2’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

3-(2,4-Dimethylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparación Con Compuestos Similares

3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

- Substituents : 2,4-Dimethylphenyl (electron-donating) and 3',4',5'-trifluoro (electron-withdrawing).

- Molecular Weight : 292.30 g/mol .

- Functional Group : Ketone.

- Key Characteristics : The trifluoro substitution at the 3',4',5' positions increases lipophilicity and metabolic stability compared to the target compound’s single 2'-CF₃ group. This compound’s higher fluorine content may enhance its utility in medicinal chemistry as a bioactive intermediate .

4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone

- Substituents : 4'-Methoxy (electron-donating), 2'-methyl, and trifluoroacetyl (-COCF₃).

- Functional Group : Ketone.

3-(2,4-Dimethylphenyl)-2-methyl-1-propene

- Substituents : 2,4-Dimethylphenyl and 2-methylpropene.

- Molecular Weight : 160.26 g/mol .

- Functional Group : Alkene.

- Key Characteristics : The absence of a ketone group and presence of an unsaturated bond result in lower molecular weight and distinct reactivity (e.g., susceptibility to addition reactions). This compound may serve as a precursor in polymer or fine chemical synthesis .

Comparative Data Table

Actividad Biológica

3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone, commonly referred to as "Compound A," is a synthetic organic compound with potential applications in various biological contexts. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of Compound A can be described as follows:

- Chemical Formula : C16H14F3O

- Molecular Weight : 294.28 g/mol

The compound features a trifluoromethyl group and a dimethylphenyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that Compound A exhibits several biological activities, primarily in the fields of antimicrobial and anti-inflammatory research. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

In vitro studies have demonstrated that compounds with similar structures to Compound A can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that Compound A may possess anti-inflammatory properties, potentially through modulation of the cyclooxygenase (COX) pathways.

- Inhibition of COX Enzymes : Compounds with similar structures have shown IC50 values in the low micromolar range for COX-1 and COX-2 enzymes.

- Mechanism of Action : The inhibition of these enzymes can lead to decreased production of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of compounds related to Compound A against MRSA. The results indicated that certain derivatives exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of a compound structurally similar to Compound A in a carrageenan-induced paw edema model in rats. Results showed a reduction in paw swelling by approximately 50% compared to the control group, indicating notable anti-inflammatory activity.

The mechanisms by which Compound A exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.

- Modulation of Signaling Pathways : It is hypothesized that Compound A may interfere with signaling pathways associated with inflammation and immune response.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.